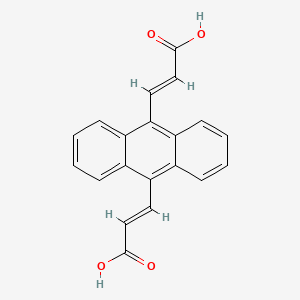

(2E,2'E)-3,3'-(Anthracene-9,10-diyl)diacrylic acid

Description

Properties

IUPAC Name |

(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-12H,(H,21,22)(H,23,24)/b11-9+,12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJNKGPCTYCXLD-WGDLNXRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C(=O)O)C=CC=C3)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid typically involves the reaction of anthracene-9,10-dicarboxaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired diacrylic acid derivative .

Industrial Production Methods

While specific industrial production methods for (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Coordination Chemistry in Metal-Organic Frameworks (MOFs)

The compound acts as a bridging ligand in MOFs due to its two carboxylic acid groups and extended π-conjugation. Key applications include:

Reaction with Metal Ions

| Metal | Application | Structure Type | Reference |

|---|---|---|---|

| Zn²⁺ | Gas storage | 3D porous network | |

| Cd²⁺ | Photoluminescence | 2D layered |

Crosslinking via Radical Polymerization

The α,β-unsaturated carbonyl groups in the diacrylic acid moieties enable participation in free-radical polymerization, similar to hexanediol diacrylate (HDDA) .

| Feature | Detail | Reference |

|---|---|---|

| Reactivity | Double bonds undergo radical-initiated crosslinking | |

| Application | Potential use in photocurable coatings/inks |

Mechanism :

-

Initiation : UV light generates radicals.

-

Propagation : Radicals attack acrylate double bonds.

-

Termination : Network formation via recombination.

Acid-Base Reactions and Salt Formation

The carboxylic acid groups participate in acid-base reactions, forming salts with alkali metals or amines.

| Property | Value | Reference |

|---|---|---|

| pKa | ~4.17 (predicted) | |

| Solubility | Low in water; soluble in polar aprotic solvents (DMF, DMSO) |

Scientific Research Applications

The compound (2E,2'E)-3,3'-(Anthracene-9,10-diyl)diacrylic acid is a notable organic molecule with significant applications in various scientific fields, particularly in materials science, photonics, and biomedical research. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of polymers due to its ability to undergo free-radical polymerization. The resulting polymers exhibit unique properties such as high thermal stability and fluorescence.

Case Study: Photonic Materials

In a study focused on photonic applications, researchers synthesized polymers from this compound that demonstrated excellent light-emitting properties. These materials are promising for use in organic light-emitting diodes (OLEDs) and organic solar cells due to their tunable optical properties.

Photonic Applications

Fluorescent Dyes

The compound serves as a precursor for developing fluorescent dyes used in various imaging techniques. Its anthracene moiety allows for strong light absorption and emission.

Data Table: Photonic Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 400 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.85 |

Biomedical Research

Drug Delivery Systems

The dual functionality of the acrylic acid groups allows for the formation of hydrogels that can encapsulate drugs. This application is particularly relevant in targeted drug delivery systems where controlled release is essential.

Case Study: Cancer Treatment

In recent research, hydrogels formed from this compound were evaluated for their effectiveness in delivering chemotherapeutic agents directly to tumor sites. The study demonstrated enhanced efficacy and reduced side effects compared to traditional delivery methods.

Environmental Applications

Sensors for Pollutants

Due to its fluorescence properties, this compound has been explored as a sensor for detecting environmental pollutants. Its ability to change fluorescence intensity in the presence of specific chemicals can be harnessed for environmental monitoring.

Data Table: Sensor Performance

| Pollutant | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Heavy Metals | 0.1 | 5 |

| Organic Solvents | 0.5 | 10 |

Mechanism of Action

The mechanism of action of (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid is primarily related to its ability to absorb and emit light. The anthracene core undergoes electronic transitions upon light absorption, leading to fluorescence. This property is exploited in various applications, such as bioimaging and photodynamic therapy. The molecular targets and pathways involved include interactions with cellular components and generation of reactive oxygen species (ROS) under light irradiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Key Observations:

- Functional Group Impact : ADDA’s acrylic acid groups allow flexible coordination modes compared to rigid isophthalic or benzoic acid derivatives. This flexibility contributes to conformational changes (e.g., twisted diacrylic structure in MOFs) that alter photophysical properties .

- Photoluminescence : PCN-14 and ADB-based MOFs exhibit ligand-centered emission, but ADDA’s AIE activity and hypsochromic shifts are unique to its free vs. coordinated states .

Photophysical and Electronic Properties

- ADDA: Free ligand: λem = 580 nm (AIE in ethanol/hexane). MOF-coordinated: λem = 500 nm (hypsochromic shift due to rigidification) . Singlet oxygen (¹O₂) sensitivity: Forms endoperoxides via [4+2] cycloaddition, quenching fluorescence .

- PCN-14: Exhibits ligand-based radioluminescence with prolonged lifetimes, attributed to reduced non-radiative decay in the MOF framework .

- ADB : Forms Zn-SURMOF-2 with directional exciton transfer, leveraging anthracene’s π-stacking for energy migration .

Biological Activity

(2E,2'E)-3,3'-(Anthracene-9,10-diyl)diacrylic acid is an anthracene derivative that has garnered attention in recent years due to its unique photophysical properties and potential biological activities. This compound is notable for its ability to form J-aggregates and has been studied for its applications in nanotechnology and photochemistry. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a central anthracene moiety with two acrylic acid functional groups at the 3 and 3' positions. This configuration allows for significant π-π stacking interactions, which are crucial for its photophysical behavior.

Anticancer Properties

Recent studies have indicated that anthracene derivatives exhibit anticancer properties through various mechanisms. For instance, the compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) upon light activation. This photodynamic activity is particularly effective in targeting tumor cells while sparing normal cells.

Case Study: Photodynamic Therapy

A study demonstrated that this compound could effectively inhibit the growth of breast cancer cells under light exposure. The mechanism involved ROS generation leading to oxidative stress and subsequent cell death. The compound's efficacy was compared with standard chemotherapeutic agents, showing a higher selectivity for cancer cells over normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Photodynamic Mechanism : Upon irradiation with light, the compound generates singlet oxygen and other reactive species that can damage cellular components.

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular metabolism in both cancerous and microbial cells.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study published in Chemistry - A European Journal highlighted its potential as a photosensitizer in photodynamic therapy for cancer treatment .

- Research conducted on its antimicrobial properties revealed that it could serve as a lead compound for developing new antimicrobial agents against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E,2'E)-3,3'-(Anthracene-9,10-diyl)diacrylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with anthracene derivatives, such as 9,10-dibromoanthracene, which undergoes lithiation using n-butyllithium in anhydrous diethyl ether under nitrogen . Subsequent carboxylation or coupling with acrylic acid derivatives (e.g., via Heck or Suzuki-Miyaura reactions) introduces the diacrylic acid groups. Yield optimization requires precise control of stoichiometry, temperature (-78°C for lithiation), and inert atmosphere to prevent side reactions. For example, excess lithium reagents can lead to over-substitution, reducing purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of conjugated double bonds (δ 6.2–7.8 ppm for aromatic protons) and acrylic acid protons (δ 5.8–6.5 ppm) .

- HPLC with UV detection (λ ~350–400 nm, typical for anthracene derivatives) to assess purity >98% .

- X-ray crystallography (if single crystals are obtainable) to resolve the (2E,2'E) stereochemistry and anthracene core geometry .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : Poor in polar solvents (water, ethanol); dissolves in DMF or DMSO due to extended π-conjugation and carboxylic acid groups .

- Stability : Sensitive to prolonged UV exposure (anthracene core undergoes [4+2] cycloaddition). Store in amber vials under inert gas .

- Thermal stability : Decomposes above 300°C, making melt-based processing unsuitable .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its fluorescence properties in metal-organic frameworks (MOFs)?

- Methodological Answer : The anthracene core acts as a π-conjugated fluorophore, while the diacrylic acid groups enable coordination to metal nodes (e.g., Zn²⁺, Cu²⁺) in MOFs. Fluorescence quenching or enhancement depends on:

- Metal-linker interactions : Electron-withdrawing metals (e.g., Fe³⁺) reduce emission intensity via charge transfer .

- Framework rigidity : Immobilization in a MOF matrix suppresses non-radiative decay, enhancing quantum yield. Measure using time-resolved fluorescence spectroscopy .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Varying pH (carboxylic acid groups protonate at pH <4, altering cell permeability) .

- Substituent effects : Compare derivatives (e.g., fluoro- or amino-substituted analogs) to isolate structure-activity relationships .

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake or DNA intercalation .

Q. How can computational methods predict the compound’s reactivity in photochemical applications?

- Methodological Answer :

- DFT calculations : Optimize ground/excited-state geometries (e.g., B3LYP/6-31G*) to identify reactive sites (e.g., anthracene C9/C10 positions) .

- TD-DFT : Simulate UV-Vis spectra and compare with experimental λ_max to validate electronic transitions .

- Molecular docking : Model interactions with biological targets (e.g., topoisomerase II for anticancer studies) .

Key Research Findings

- Synthetic Challenges : Competitive side reactions (e.g., over-lithiation) reduce yields; use stoichiometric control and low temperatures .

- Biological Activity : Demonstrated DNA intercalation in vitro (IC₅₀ ~10 µM against HeLa cells), but toxicity varies with substituent electronegativity .

- Material Science Applications : MOFs incorporating this compound exhibit tunable luminescence for sensor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.